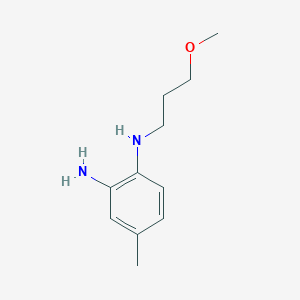
N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with a methoxypropyl group and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine include:
- N-(2-methoxyethyl)-N-(2,4,6-trinitrophenyl)nitramine
- N-(3-methoxypropyl)-N-(2,4,6-trinitrophenyl)nitramine
Uniqueness
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)13-6-3-7-14-2/h4-5,8,13H,3,6-7,12H2,1-2H3 |
Clave InChI |
OSGXUQGGQPQDFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








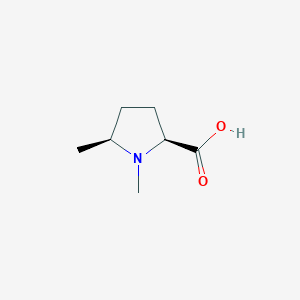
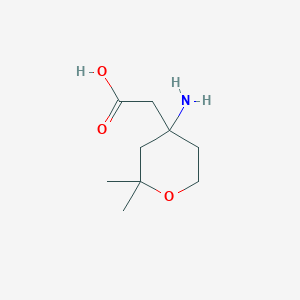
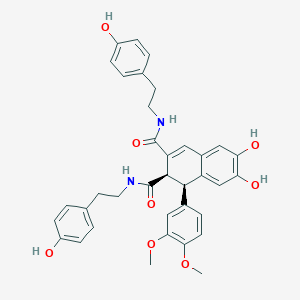
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
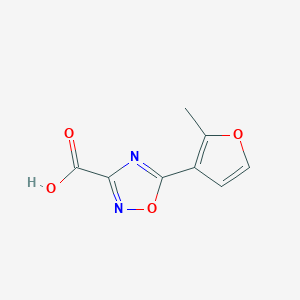
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
